4-(2-furoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one family, characterized by a five-membered lactam ring substituted with diverse aryl and heteroaryl groups. Its structure features:
- 3-Hydroxy: A hydroxyl group at position 3, enabling tautomerism and coordination with metal ions or biological targets .
- 5-(3-Phenoxyphenyl): A biphenyl ether group at position 5, influencing lipophilicity and steric bulk, which may modulate membrane permeability and receptor binding .
This compound is synthesized via base-assisted cyclization of preformed intermediates, similar to methods described for structurally related pyrrol-2-ones .
Properties
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-phenoxyphenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O5S/c1-14-25-26-24(33-14)27-20(19(22(29)23(27)30)21(28)18-11-6-12-31-18)15-7-5-10-17(13-15)32-16-8-3-2-4-9-16/h2-13,20,29H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUYNMWUTIPRCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC(=CC=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Characteristics
- IUPAC Name : 4-(2-furoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Molecular Formula : C23H23N3O5S
- Molecular Weight : 453.51 g/mol
- CAS Number : 432017-82-8
Antimicrobial Properties
Research has indicated that compounds similar to This compound exhibit significant antimicrobial activity. For instance, derivatives of thiadiazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Thiadiazole derivatives have been explored for their ability to inhibit ribonucleotide reductase (RR), an enzyme critical for DNA synthesis in cancer cells. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar properties .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, compounds bearing the thiadiazole moiety have been associated with anti-inflammatory effects. These compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of thiadiazole derivatives against a range of pathogens. The results showed that certain derivatives had potent activity against Mycobacterium tuberculosis, with an MIC of 40 µg/mL . This highlights the potential application of the compound in treating resistant bacterial infections.
Study 2: Anticancer Mechanism Exploration
In a separate investigation focused on anticancer mechanisms, researchers treated various cancer cell lines with thiadiazole derivatives. The results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways . Such findings underscore the need for further exploration of This compound in cancer therapy.
Study 3: Anti-inflammatory Potential
A recent study assessed the anti-inflammatory properties of related compounds in animal models of inflammation. The results demonstrated a marked reduction in pro-inflammatory cytokines following treatment with these compounds, suggesting a promising avenue for further research into their therapeutic applications .
Scientific Research Applications
The compound 4-(2-furoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, agricultural chemistry, and material science.
Basic Information
- Molecular Formula: C23H23N3O5S
- Molecular Weight: 453.51 g/mol
- CAS Number: 371133-56-1
Structure
The compound features a pyrrolidine core substituted with a furoyl group, a thiadiazole moiety, and a phenoxyphenyl group. This complex structure contributes to its diverse reactivity and biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Properties
Studies have demonstrated that related pyrrolidine derivatives possess cytotoxic effects against cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, making this compound a candidate for further investigation in cancer therapy .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes like COX-2, offering a potential pathway for treating inflammatory diseases .
Pesticidal Activity
The structural characteristics of this compound suggest potential use as a pesticide or herbicide. Its ability to disrupt biological pathways in pests can be harnessed for developing safer agricultural chemicals that target specific pests without harming beneficial organisms .
Plant Growth Regulation
Research into the furoyl derivatives indicates they might act as plant growth regulators. Such compounds can enhance growth rates or stress resistance in crops, providing an avenue for improving agricultural yields under adverse conditions .
Polymer Chemistry
The unique chemical structure allows for the incorporation of this compound into polymer matrices. This could lead to the development of advanced materials with enhanced mechanical properties and thermal stability .
Nanotechnology
Recent studies have explored the use of thiadiazole-based compounds in nanomaterials for drug delivery systems. Their ability to form stable nanoparticles can improve the bioavailability of drugs while minimizing side effects .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Substituent Effects on Physicochemical Properties
- Aroyl Groups (4-Position): The 2-furoyl group in the target compound provides moderate electron-withdrawing effects compared to 4-methylbenzoyl () or 4-methoxybenzoyl (). This difference may alter tautomeric stability and solubility .
Heterocyclic Substituents (1-Position) :
Pharmacological Implications
- Anticancer Potential: Analogs with trifluoromethylphenyl () or thiadiazole groups () show activity against leukemia cells, suggesting the target compound may share similar mechanisms .
- Enzyme Inhibition: The 3-hydroxy-pyrrol-2-one core is a known pharmacophore for kinase inhibition; substituents like phenoxyphenyl may enhance selectivity .
- Computational Predictions : Ligand-based screening () indicates that structural similarity to bioactive compounds in databases like Super Natural II could prioritize this compound for antiviral or anticancer testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
